molecular formula C16H14N4O B1192065 N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide

N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide

Cat. No.: B1192065
M. Wt: 278.32
InChI Key: XZZXCJCUEVWEJO-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABNM-13 is an inhibitor of ribonucleotide reductase (RNR).

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.32

IUPAC Name

N-Hydroxy-2-(anthracene-2-yl-methylene)-hydrazinecarboximidamide

InChI

InChI=1S/C16H14N4O/c17-16(20-21)19-18-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10,21H,(H3,17,19,20)/b18-10+

InChI Key

XZZXCJCUEVWEJO-VCHYOVAHSA-N

SMILES

N=C(N/N=C/C1=CC=C2C=C3C=CC=CC3=CC2=C1)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABNM13;  ABNM 13;  ABNM-13

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 2
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 3
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 4
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 5
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide
Reactant of Route 6
N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide

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